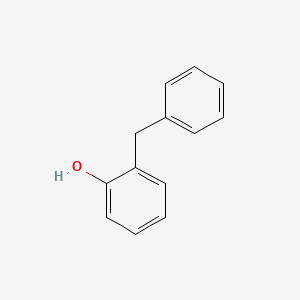
BTPDN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane is a complex organic compound It is characterized by its unique structure, which includes multiple trioxsalen groups and tetramethyl-tetrazapentadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-tetrazapentadecane backbone, followed by the introduction of trioxsalen groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trioxsalen groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane: shares similarities with other compounds containing trioxsalen groups and tetramethyl-tetrazapentadecane backbones.
Other trioxsalen derivatives: These compounds may have different substituents but share the core trioxsalen structure.
Uniqueness
The uniqueness of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84067-18-5 |
|---|---|
Molekularformel |
C43H56N4O6 |
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
2,5,9-trimethyl-4-[[methyl-[3-[methyl-[3-[methyl-[3-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-4-yl)methyl]amino]propyl]amino]propyl]amino]propyl]amino]methyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C43H56N4O6/c1-26-20-36(48)52-42-30(5)40-32(22-28(3)50-40)34(38(26)42)24-46(9)18-12-16-44(7)14-11-15-45(8)17-13-19-47(10)25-35-33-23-29(4)51-41(33)31(6)43-39(35)27(2)21-37(49)53-43/h20-23H,11-19,24-25H2,1-10H3 |
InChI-Schlüssel |
YPFZOFABMPOIMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
Key on ui other cas no. |
84067-18-5 |
Synonyme |
1,15-bis(4'-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane BTPDN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1197469.png)


![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)







